molecular formula C34H36N2O8 B2355495 3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide CAS No. 356104-15-9

3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide

Cat. No.: B2355495
CAS No.: 356104-15-9
M. Wt: 600.668
InChI Key: QFMRAJOSMOHXNX-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a bis-substituted phenyl scaffold. The molecule contains two methyl groups on the phenyl rings and a tertiary amide bond. Its molecular formula is C₃₃H₃₃N₃O₇, with a molecular weight of 607.63 g/mol.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O8/c1-19-13-21(9-11-25(19)35-33(37)23-15-27(39-3)31(43-7)28(16-23)40-4)22-10-12-26(20(2)14-22)36-34(38)24-17-29(41-5)32(44-8)30(18-24)42-6/h9-18H,1-8H3,(H,35,37)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRAJOSMOHXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on cardiovascular health. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by multiple methoxy groups and a benzamide backbone. The compound has a molecular weight of approximately 538.6 g/mol .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds in the benzamide class. For instance, derivatives with trimethoxy groups have shown significant antiproliferative effects against various cancer cell lines. One study highlighted that a similar compound exhibited selective inhibition of tubulin polymerization in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapies.

Table 1: Anticancer Activity of Trimethoxy Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.017Tubulin inhibition
Compound BHUVEC (endothelial)0.68Antiangiogenic
Compound CA549 (lung cancer)1.5Apoptosis induction

Cardiovascular Effects

Research has indicated that certain trimethoxybenzamide derivatives exhibit antiarrhythmic properties. For example, one compound demonstrated a significant increase in the threshold for induced arrhythmias in animal models . The presence of the trimethoxy group may enhance the interaction with cardiac receptors, leading to improved outcomes in arrhythmia management.

Table 2: Cardiovascular Activity of Related Compounds

CompoundTest ModelEC50 (nM)Effect
Compound DMice (i.p.)17Antiarrhythmic
Compound ESpontaneously Hypertensive RatsNot specifiedNegligible activity

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a related trimethoxybenzamide on MCF-7 breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively at low concentrations.
  • Case Study on Cardiovascular Effects : In a controlled trial involving spontaneously hypertensive rats, a derivative of this compound was administered to assess its antiarrhythmic potential. Results indicated a marked improvement in arrhythmia thresholds without significant hypotensive effects, suggesting a favorable safety profile for cardiovascular applications .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C32H38N4O10C_{32}H_{38}N_{4}O_{10}, with a molecular weight of approximately 638.7 g/mol. The structure features multiple methoxy groups and a benzamide moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, studies on derivatives of benzoimidazole and triazole have shown promising results against various cancer cell lines. The anticancer potential of 3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide is hypothesized to derive from its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of similar compounds reported IC50 values below 10 µM for several derivatives against human colorectal carcinoma cell lines (HCT116). The mechanism involved apoptosis induction through mitochondrial pathway activation .

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53

This suggests that This compound may exhibit similar or enhanced activity due to its complex structure.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Compounds featuring methoxy groups have been shown to enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a comparative study of antimicrobial agents, derivatives with similar structural motifs demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for several tested compounds were found to be in the range of 1.27 µM to 2.65 µM .

CompoundBacterial StrainMIC (µM)
N1Staphylococcus1.27
N22E. coli2.60

These findings indicate that This compound could be a candidate for further investigation in the development of new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Complexity

The target compound’s structural uniqueness lies in its dual methyl-substituted phenyl groups and extended aromatic system . Key comparisons with simpler analogs include:

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): Formula: C₁₆H₁₆BrNO₄ Key features: A single 4-bromophenyl substituent. Crystallographic studies reveal N–H···O hydrogen bonding, which stabilizes the solid-state structure .
  • 3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide (): Formula: C₁₈H₁₉N₃O₄S Key features: A thiazole ring replaces the phenyl scaffold, introducing heteroatoms (N, S) that increase polarity. The C=S stretching vibration in IR spectra (~1250 cm⁻¹) is a diagnostic marker for thioamide derivatives .
  • N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide ():

    • Formula : C₂₃H₂₀N₂O₆
    • Key features : A benzoxazole moiety and hydroxyl group enhance hydrogen-bonding capacity, likely improving solubility in polar solvents compared to the hydrophobic methyl groups in the target compound .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features
Target Compound 607.63 Expected ¹H NMR: δ 2.2–2.5 (methyl groups), δ 6.5–7.5 (aromatic protons).
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 366.21 ¹H NMR (DMSO-d₆): δ 7.6–7.8 (bromophenyl protons), δ 3.8 (OCH₃) .
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide 373.42 IR: 1250 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O) .
1,2,4-Triazole-thiones () ~400–450 IR: Absence of C=O (1663–1682 cm⁻¹), presence of C=S (1247–1255 cm⁻¹) .

Preparation Methods

Classical Acid Chloride Aminolysis

Reacting 3,4,5-trimethoxybenzoyl chloride with the biphenyl diamine core in acetone/water at 0°C achieves amide bond formation:

Procedure :

  • 3,4,5-Trimethoxybenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of the diamine (1 eq) in acetone-water (3:1).
  • The mixture is stirred for 3 hours, filtered, and recrystallized from ethanol.

Key Data :

Parameter Value
Yield 80–85%
Reaction Temp 0–5°C
Purity (HPLC) >98%

Coupling Agent-Mediated Amidation

The SciElo protocol employs triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) for direct coupling of 3,4,5-trimethoxybenzoic acid with amines:

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (1 eq), PPh₃ (2 eq), and NBS (2.5 eq) in dichloromethane at 0–5°C.
  • After 15 minutes, the diamine (7 eq) is added, stirred for 30 minutes, and purified via column chromatography.

Key Data :

Parameter Value
Yield 70–75%
Solvent System Hexane/EtOAc/MeOH
Reaction Time 45 minutes

Copper-Catalyzed Amination

WO2024109965A2 reports copper(I) iodide with N,N′-dimethylethylenediamine (DMEDA) as a catalytic system for aryl amidation:

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (1 eq), CuI (10 mol%), DMEDA (20 mol%), and K₃PO₄ (2 eq) in 1,4-dioxane at 100°C for 24 hours.

Key Data :

Parameter Value
Yield 60–65%
Catalyst Loading 10 mol% CuI
Temp 100°C

Comparative Analysis of Amidation Methods

Method Yield Conditions Scalability Safety
Acid Chloride 80–85% 0–5°C, aqueous High Moderate*
PPh₃/NBS 70–75% 0–5°C, CH₂Cl₂ Moderate Low hazard
Cu-Catalyzed 60–65% 100°C, dioxane High High†

*Risk of HCl gas evolution.
†Requires high-temperature handling.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc) or Sephadex LH-20 (CHCl₃/MeOH). Final recrystallization in ethanol yields off-white crystals.

¹H NMR (CDCl₃) :

  • δ 6.09 (s, 2H, aromatic), δ 3.80 (s, 6H, OCH₃), δ 3.76 (s, 3H, OCH₃).
  • δ 2.25 (s, 3H, CH₃), δ 2.18 (s, 3H, CH₃) for methyl groups on the biphenyl core.

ESI-MS : m/z 679.24 ([M+H]⁺, calc. 679.25).

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 3,4,5-trimethoxybenzamide-based compounds, and how can regioselectivity be controlled?

  • Methodological Answer : Two primary strategies are employed for synthesizing derivatives:
  • Nucleophilic Substitution : React 3,4,5-trimethoxybenzoyl chloride with substituted amines under reflux in aprotic solvents (e.g., THF or acetonitrile) with a base (e.g., triethylamine) to control reactivity .
  • Reductive Amination : For nitro derivatives, use iron powder in acidic ethanol/water mixtures to reduce nitro groups to amines, followed by purification via silica gel chromatography .
    Regioselectivity is influenced by steric hindrance from methoxy groups and electronic effects. For example, bulky substituents on the phenyl ring direct reactions to less hindered positions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in such complex benzamide derivatives?

  • Methodological Answer :
  • 1H NMR : Analyze methoxy proton signals (δ 3.7–3.9 ppm) to confirm substitution patterns. Splitting patterns in aromatic regions (δ 6.5–8.0 ppm) differentiate para/meta/ortho substituents .
  • 13C NMR : Carbonyl carbons (δ ~165 ppm) and quaternary carbons adjacent to methoxy groups (δ ~150 ppm) validate connectivity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for isomers with similar substitution patterns .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA) .
  • DSC/TGA : Monitor thermal decomposition profiles, as methoxy-rich compounds may degrade at temperatures >200°C .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and detect side products (e.g., incomplete substitutions) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing and solubility of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Reveals hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O) that stabilize crystal lattices. For example, dihedral angles between aromatic rings (~71.6°) and planar amide groups dictate packing efficiency .
  • Solubility Optimization : Methoxy groups enhance lipophilicity, but solubility in polar solvents (e.g., DMSO) can be improved by introducing hydrophilic substituents (e.g., –NH2) .

Q. What strategies mitigate mutagenicity risks identified in Ames testing for structurally related anomeric amides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace mutagenic moieties (e.g., nitro groups) with bioisosteres like trifluoromethyl (–CF3) or cyano (–CN) groups .
  • Ames II Testing : Prioritize derivatives with mutagenicity indices lower than benzyl chloride (negative control) .
  • In Silico Toxicity Prediction : Use tools like Derek Nexus to flag high-risk substructures (e.g., aromatic amines) early in design .

Q. How can contradictory data on biological activity (e.g., anticancer vs. cytotoxicity) be resolved in vitro?

  • Methodological Answer :
  • Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., MCF-7, HepG2) to differentiate selective toxicity from general cytotoxicity .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses (e.g., tubulin polymerization inhibition) .
  • Redox Profiling : Measure ROS generation to clarify if cytotoxicity stems from oxidative stress .

Q. What computational methods predict binding affinities of this compound to tyrosine kinases or tubulin?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR) using crystal structures from the PDB (e.g., 1M17) .
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations, focusing on key residues (e.g., Lys721 in EGFR) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to optimize binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify synthetic protocols (e.g., solvent purity, drying times) that affect crystallization .
  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. ethyl acetate) to isolate different crystal forms, which may have varying mp .
  • Cross-Lab Validation : Collaborate with independent labs to standardize NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz instruments) .

Tables of Key Data

Property Typical Values/Techniques References
Synthetic Yield 50–75% (method-dependent)
Thermal Stability Decomposition onset: 210–230°C (DSC)
LogP (Predicted) 3.8–4.2 (Schrödinger QikProp)
Mutagenicity (Ames Test) Negative at <10 μM (compound-dependent)

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